

In-Depth Technical Guide: 3-amino-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-amino-N-cyclopropyl-4-methylbenzamide

Cat. No.: B1280701

[Get Quote](#)

For professionals in research, discovery, and drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of any successful project. This guide provides a detailed examination of **3-amino-N-cyclopropyl-4-methylbenzamide**, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its core molecular attributes, validated analytical methodologies for its characterization, and the logic behind these experimental choices.

Core Molecular Attributes

A precise understanding of a molecule's identity begins with its molecular formula and weight. These values are foundational for all subsequent quantitative analyses, from reaction stoichiometry to formulation development.

Molecular Formula and Weight

3-amino-N-cyclopropyl-4-methylbenzamide is a substituted benzamide with the chemical structure illustrated below.

Caption: Chemical structure of **3-amino-N-cyclopropyl-4-methylbenzamide**.

The molecular formula of this compound is $C_{11}H_{14}N_2O$ ^[1]^[2]. Based on this formula, the key molecular weights are:

Property	Value	Source
Molecular Weight	190.24 g/mol	[3]
Monoisotopic Mass	190.110613074 Da	[1]

Expert Insight: The distinction between molecular weight (average molar mass) and monoisotopic mass is critical. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the experimentally observed value. The molecular weight is an average based on the natural isotopic abundance and is used for bulk calculations like preparing solutions.

Physicochemical and Computed Properties

Beyond the basic molecular weight, a range of physicochemical and computed properties provide a deeper understanding of the molecule's behavior in various environments. These parameters are crucial for predicting properties like solubility, permeability, and potential for intermolecular interactions.

Property	Value	Note
XLogP3-AA	1.4	A measure of lipophilicity.[1][2]
Topological Polar Surface Area (TPSA)	55.1 Å ²	Predicts transport properties. [1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	Relates to conformational flexibility.[1]

Synthesis and Characterization

The synthesis of benzamide derivatives is a well-established area of organic chemistry.[4] A common and effective approach involves the coupling of a carboxylic acid with an amine.

General Synthetic Approach

A plausible synthetic route for **3-amino-N-cyclopropyl-4-methylbenzamide** would start from 3-amino-4-methylbenzoic acid.

Caption: Generalized workflow for the synthesis of **3-amino-N-cyclopropyl-4-methylbenzamide**.

Causality in Experimental Choices:

- Activation Step: The carboxylic acid is converted to a more reactive species (like an acid chloride or an activated ester) to facilitate nucleophilic attack by the weakly basic amine. Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBT (Hydroxybenzotriazole) are often preferred as they are mild and reduce side reactions. [\[5\]](#)
- Purification: Recrystallization is an effective and economical method for purifying solid products if a suitable solvent system can be identified.[\[4\]](#) If the product contains impurities with similar solubility, column chromatography provides a higher degree of separation.

Analytical Characterization Protocol

A self-validating system for confirming the identity and purity of the synthesized compound is essential. This involves a multi-technique approach where each method provides orthogonal information.

Step-by-Step Characterization Workflow:

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight of the synthesized compound.
 - Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into a high-resolution mass spectrometer (e.g., LC-MS, Q-TOF, or Orbitrap).
 - Expected Result: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 191.11789.[\[2\]](#) The high-resolution measurement should match the calculated exact

mass of the ion, providing strong evidence for the elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure and confirm the connectivity of atoms.
 - Methodology: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H NMR and ^{13}C NMR spectra.
 - Expected Result: The ^1H NMR spectrum should show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl group, and the amine protons, with appropriate chemical shifts, multiplicities, and integration values. The ^{13}C NMR will confirm the number of unique carbon environments. This technique is crucial for distinguishing between isomers.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Objective: To identify the key functional groups present in the molecule.
 - Methodology: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
 - Expected Result: Characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches for the aromatic, methyl, and cyclopropyl groups.[5]
- Purity Assessment (HPLC):
 - Objective: To determine the purity of the final compound.
 - Methodology: Develop a reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a common starting point. Detection is usually performed with a UV detector at a wavelength where the analyte absorbs strongly.
 - Expected Result: A single major peak in the chromatogram. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.

This multi-faceted approach ensures a high degree of confidence in the identity, structure, and purity of **3-amino-N-cyclopropyl-4-methylbenzamide**, meeting the rigorous standards required for drug development and advanced research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. PubChemLite - 3-amino-n-cyclopropyl-4-methylbenzamide (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. 623155-19-1|3-Amino-N-cyclopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-amino-N-cyclopropyl-4-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280701#3-amino-n-cyclopropyl-4-methylbenzamide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com